5-Phenyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-(4-methylphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4/c1-13-7-9-15(10-8-13)17-11-16(14-5-3-2-4-6-14)21-18-19-12-20-22(17)18/h2-12,17H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIQXTUOYQUGFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with a β-diketone or β-ketoester in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or acetic acid, with the addition of a base like sodium ethoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the phenyl or p-tolyl rings can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrimidine oxides, while reduction can produce triazolopyrimidine alcohols or amines.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant anticonvulsant properties. For instance, compounds synthesized from 5-phenyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine have shown efficacy in models of induced seizures. In a study evaluating various triazolopyrimidine derivatives, it was found that certain compounds demonstrated protective effects against seizures induced by maximal electroshock and pentetrazol models. Specifically, one derivative exhibited an effective dose (ED50) significantly lower than traditional antiepileptic drugs like valproate and carbamazepine .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Triazole derivatives have shown promise as inhibitors against various bacterial strains. A study highlighted the effectiveness of certain substituted triazolo[1,5-a]pyrimidines against metallo-β-lactamases, which are responsible for antibiotic resistance in bacteria . The specific inhibition rates of these compounds suggest potential for development as new antimicrobial agents.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and structure-activity relationships of this compound is crucial for optimizing its pharmacological properties.
Synthetic Approaches
Various synthetic methodologies have been explored to produce this compound efficiently. For example:
- A one-pot three-component reaction involving 3-amino-1,2,4-triazole and appropriate aldehydes has been reported to yield high purity and yield of the target compound under mild conditions .
- The use of ionic liquids as solvents has been shown to enhance the reaction efficiency while adhering to green chemistry principles .
Structure-Activity Relationships
The modification of substituents on the phenyl rings significantly affects the biological activity of the triazolo[1,5-a]pyrimidine derivatives. For instance:
- Substituting different groups on the p-tolyl moiety can enhance anticonvulsant activity or alter antimicrobial efficacy.
- The presence of electron-withdrawing groups has been correlated with increased potency against specific targets in both anticonvulsant and antimicrobial assays .
Mechanism of Action
The mechanism of action of 5-Phenyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. For instance, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Key Observations :
Key Findings :
Biological Activity
5-Phenyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves several synthetic routes that utilize various starting materials and reaction conditions. Recent studies have highlighted efficient one-step synthesis methods that yield high purity and yield of the compound. For instance, the use of green chemistry principles has been emphasized in the synthesis process to enhance environmental sustainability while maintaining efficacy .
The molecular structure can be represented as follows:
| Parameter | Value |
|---|---|
| Molecular Formula | C17H18N4 |
| Molecular Weight | 282.35 g/mol |
| IUPAC Name | This compound |
Antiviral Properties
Research has demonstrated that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit promising antiviral activities. Specifically, compounds based on this structure have shown effectiveness against various viruses including influenza virus (IV) and other RNA viruses. The mechanism of action often involves the inhibition of protein-protein interactions critical for viral replication. For instance, studies have indicated that certain derivatives can disrupt the PA-PB1 interaction necessary for RNA-dependent RNA polymerase activity in influenza viruses .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Certain derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression. The inhibition of CDK-2 by triazolo derivatives has been documented with IC50 values indicating significant potency .
Other Biological Activities
In addition to antiviral and anticancer activities, compounds within this class have exhibited a range of other biological effects:
- Anti-inflammatory : Some derivatives have shown potential in reducing inflammation markers.
- Antimicrobial : Activity against various bacterial strains has been reported.
- CNS Effects : Certain compounds exhibit anxiolytic and antidepressant-like effects in preclinical models .
Study on Antiviral Efficacy
A study focused on the antiviral efficacy of a specific derivative demonstrated that it could inhibit IAV replication at non-toxic concentrations. The compound was tested using an ELISA assay to measure its effectiveness in inhibiting viral protein interactions and showed promising results with an EC50 value indicating effective antiviral activity without compromising cell viability .
Study on Anticancer Activity
Another investigation evaluated the anticancer potential of a related triazolo derivative against various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism was attributed to the inhibition of key signaling pathways involved in tumor growth and survival .
Q & A
Basic: What are the current eco-friendly synthesis protocols for 5-Phenyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
Recent advances emphasize green chemistry principles. A two-pronged approach is recommended:
- Solvent System : Use a 1:1 (v/v) ethanol-water mixture under reflux conditions to minimize toxicity and flammability .
- Catalyst : Substitute traditional piperidine with 4,4’-trimethylenedipiperidine (TMDP), which offers high thermal stability, recyclability (>5 cycles without activity loss), and reduced toxicity. TMDP acts as a Lewis base and hydrogen-bond acceptor-donor, enhancing reaction efficiency (yields: 85–92%) .
Key Metrics :
| Parameter | TMDP System | Traditional Piperidine |
|---|---|---|
| Yield (%) | 85–92 | 70–80 |
| Reaction Time (h) | 3–4 | 5–6 |
| Toxicity | Low | High |
Basic: How can researchers optimize reaction conditions for synthesizing triazolo-pyrimidine derivatives?
Methodological Answer:
Optimization involves:
- Temperature Control : Maintain 65°C for TMDP liquefaction to ensure homogeneous mixing .
- Substrate Ratios : Use a 1:1.2 molar ratio of triazole precursor to aryl aldehyde to minimize side products .
- Work-Up : Employ silica gel chromatography (ethyl acetate/hexane, 3:7) for purification, with TLC monitoring (Rf = 0.4–0.5) .
Safety Note : Avoid open flames due to ethanol’s flammability; use fume hoods for volatile intermediates .
Advanced: How do structural modifications (e.g., substituents at C5/C7) influence the biological activity of triazolo-pyrimidines?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) or trifluoromethyl (-CF₃) at C7 enhances antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) by increasing electrophilicity .
- Aryl Amines at C5 : N,N-dimethyl-N’-ethane-1,2-diamine moieties improve kinase inhibition (IC₅₀: 0.3 µM vs. CDK2) via H-bonding with ATP-binding pockets .
Validation : Use molecular docking (AutoDock Vina) and MD simulations (>100 ns) to confirm binding stability .
Advanced: What strategies resolve contradictions in catalytic efficiency data for TMDP vs. piperidine?
Methodological Answer:
Discrepancies arise from:
- Catalyst Accessibility : Piperidine is restricted in some regions due to regulatory controls, limiting reproducibility .
- Reaction Medium : TMDP’s liquid-state performance (65°C) vs. piperidine’s volatility alters kinetics. Validate via:
Basic: What spectroscopic techniques are critical for characterizing triazolo-pyrimidine derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Identify regiochemistry via:
- XRD : Resolve dihydro-pyrimidine ring puckering (torsion angle: 12–15°) and hydrogen-bond networks (e.g., N–H···O, 2.8 Å) .
- MS : Confirm molecular ions (e.g., [M+H]⁺ at m/z 290.77 for C₁₃H₁₁ClN₄S) .
Advanced: How can computational methods predict the reactivity of triazolo-pyrimidine derivatives?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311+G(d,p) to map Fukui indices (e.g., f⁻ >0.1 at C6 for nucleophilic attacks) .
- Hammett Plots : Corlate σ values of substituents (e.g., -Cl: σ = +0.23) with reaction rates in SNAr mechanisms .
- ADMET Prediction : SwissADME evaluates logP (optimal: 2–3) and BBB permeability for drug-likeness .
Basic: What safety protocols are essential during large-scale synthesis?
Methodological Answer:
- PPE : Wear nitrile gloves, flame-resistant lab coats, and ANSI-approved goggles .
- Waste Management : Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before disposal .
- Ventilation : Use scrubbers for volatile intermediates (e.g., benzyl chloride derivatives) .
Advanced: How do researchers analyze conflicting bioactivity data across triazolo-pyrimidine analogs?
Methodological Answer:
- Dose-Response Curves : Compare EC₅₀ values (e.g., 5-ethyl vs. 5-CF₃ analogs) under standardized assays (e.g., MTT for cytotoxicity) .
- Off-Target Screening : Use kinome-wide profiling (Eurofins KinaseProfiler) to identify polypharmacology .
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID: 1259361) to validate trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
